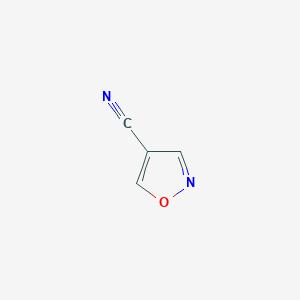

Isoxazole-4-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-1-4-2-6-7-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJYXAHBSGPICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575300 | |

| Record name | 1,2-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-58-9 | |

| Record name | 1,2-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Senior Application Scientist's Guide to the Synthesis and Characterization of Isoxazole-4-carbonitrile

Abstract

The isoxazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics and demonstrating a vast spectrum of biological activities.[1][2][3] The isoxazole-4-carbonitrile scaffold, in particular, serves as a highly versatile intermediate, where the nitrile group acts as both a potent pharmacophoric element and a synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of the predominant synthetic methodologies for constructing this valuable heterocyclic system, focusing on the mechanistic rationale behind procedural choices. We present a detailed, field-proven protocol for the synthesis via 1,3-dipolar cycloaddition and outline a systematic workflow for the unambiguous structural characterization of the final product using NMR, FT-IR, and Mass Spectrometry. This document is intended for researchers and professionals in drug discovery and organic synthesis, offering both practical guidance and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of the Isoxazole-4-Carbonitrile Core

Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[2][4][5] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role in a variety of therapeutic agents, from the anti-inflammatory drug Valdecoxib to the antibiotic Sulfamethoxazole.[3][6] The incorporation of a carbonitrile moiety at the C4 position further enhances the chemical and pharmacological utility of the isoxazole ring. The nitrile group is a well-known bioisostere for carbonyls and other functional groups, can act as a hydrogen bond acceptor, and provides a reactive site for conversion into amides, tetrazoles, or other key functional groups, making it an invaluable anchor point for library synthesis and lead optimization.[7] This guide focuses on the most reliable and mechanistically understood methods to access this important molecular framework.

Core Synthetic Strategy: The [3+2] Dipolar Cycloaddition

The most robust and widely adopted method for constructing the isoxazole ring is the [3+2] dipolar cycloaddition reaction.[7][8][9] This powerful transformation involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, in this case, a substituted alkyne. The causality behind this choice is rooted in its high efficiency, regiochemical predictability, and tolerance of a wide range of functional groups.

Mechanistic Rationale

The reaction proceeds via a concerted pericyclic mechanism where the nitrile oxide adds across the carbon-carbon triple bond of the alkyne to form the five-membered isoxazole ring in a single, atom-economical step. A critical aspect of this synthesis is the management of the nitrile oxide, which is a highly reactive and unstable intermediate. For this reason, it is almost exclusively generated in situ from a stable precursor, most commonly an aldoxime, immediately before reacting with the dipolarophile.[7][10] This prevents decomposition and dimerization of the nitrile oxide, ensuring a high yield of the desired cycloadduct.

Caption: General mechanism of [3+2] cycloaddition.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazole-4-carbonitriles

This protocol details a reliable method for synthesizing a 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrile, adapted from established literature procedures.[7] The choice of reagents is deliberate: aromatic aldoximes are stable, readily prepared precursors; 3-(4-methoxyphenyl)propiolonitrile serves as the dipolarophile to install both the C5-aryl group and the C4-nitrile; and Chloramine-T is a mild and effective oxidant for the in situ generation of the nitrile oxide.

Step-by-Step Methodology

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldoxime (e.g., 4-fluorobenzaldehyde oxime, 1.0 mmol), 3-(4-methoxyphenyl)propiolonitrile (1.0 mmol), and ethanol (25 mL).

-

Initiation: Add Chloramine-T (trihydrate, 1.2 mmol) to the mixture in one portion. The selection of this reagent is based on its ability to generate the intermediate hydroximoyl chloride, which then readily eliminates HCl in the presence of a mild base (or spontaneously upon heating) to form the nitrile oxide.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 8:2 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient, to afford the pure 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrile.

Caption: Experimental workflow for isoxazole synthesis.

Comprehensive Characterization Workflow

Unambiguous structural confirmation is paramount. A logical, multi-technique approach ensures the identity and purity of the synthesized compound.

Caption: Logical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: For a 3-aryl-5-aryl substituted isoxazole-4-carbonitrile, the spectrum is relatively simple as there are no protons directly on the isoxazole ring. The key information comes from the integration and splitting patterns of the aromatic protons on the substituents, confirming their identity and substitution pattern. For example, a signal around 3.8 ppm (singlet, 3H) would confirm the methoxy group on the C5-phenyl ring.[7]

-

¹³C NMR: This technique is highly diagnostic. The carbon atoms of the isoxazole ring and the nitrile group appear in distinct regions of the spectrum. The rationale for using ¹³C NMR is its ability to directly observe the carbon skeleton.

Table 1: Representative ¹³C NMR Data for 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-isoxazole-4-carbonitrile [7]

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Justification |

|---|---|---|

| C≡N (Nitrile) | ~116.8 | Characteristic downfield shift for a cyano group. |

| C4 (Isoxazole) | ~100.0 | Highly shielded carbon, directly attached to the electron-withdrawing nitrile. |

| C5 (Isoxazole) | ~156.8 | Carbon attached to the C5-aryl group and the ring oxygen. |

| C3 (Isoxazole) | ~161.5 | Carbon attached to the C3-aryl group and the ring nitrogen. |

| OCH₃ | ~55.7 | Typical shift for a methoxy carbon. |

| Aromatic Carbons | 114-162 | Multiple signals corresponding to the substituted phenyl rings. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to rapidly confirm the presence of key functional groups. The diagnostic value lies in the unique vibrational frequencies of specific bonds.

Table 2: Key Diagnostic Peaks in FT-IR Spectrum [7]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| C≡N Stretch | 2225 - 2240 | Medium, Sharp | Highly characteristic and unambiguous peak for the nitrile functional group. |

| C=N Stretch | 1650 - 1675 | Medium | Corresponds to the imine-like bond within the isoxazole ring. |

| C=C Stretch | 1450 - 1600 | Variable | Aromatic ring stretches from the substituents. |

| C-O Stretch | 1250 - 1300 | Strong | Asymmetric stretch of the aryl-ether from the methoxy substituent. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as the final confirmation of its elemental composition. For a compound like 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-isoxazole-4-carbonitrile (C₁₇H₁₁FN₂O₂), the expected exact mass is 294.08 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula to within a few parts per million. In the mass spectrum, one would look for the protonated molecular ion peak [M+H]⁺ at m/z 295.08.[11][12]

Conclusion and Outlook

The synthesis of isoxazole-4-carbonitriles is reliably achieved through the well-established [3+2] dipolar cycloaddition of in situ generated nitrile oxides with propiolonitrile derivatives. This method is favored for its operational simplicity, high yields, and broad substrate scope. A systematic characterization workflow, leveraging the complementary strengths of NMR, FT-IR, and MS, is essential for the unequivocal confirmation of the target structure. The isoxazole-4-carbonitrile scaffold is more than just a synthetic target; it is a gateway to vast chemical diversity. Its proven utility in modulating biological systems ensures that it will remain a molecule of high interest for medicinal chemists and drug development professionals engaged in the design of next-generation therapeutics.[4][5]

References

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. [Link]

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). National Institutes of Health (NIH). [Link]

-

Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79–84. [Link]

-

Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Duncia, J. V., Pierce, M. E., & Santella, J. B. (1991). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 56(7), 2395–2400. [Link]

-

Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

-

Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. (2017). ResearchGate. [Link]

-

Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters. [Link]

-

(PDF) Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction. (2013). ResearchGate. [Link]

-

Supporting Information for an article. (n.d.). pubs.rsc.org. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2023). wjam.science. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Institutes of Health (NIH). [Link]

-

Isoxazole. (n.d.). PubChem. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health (NIH). [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health (NIH). [Link]

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. [Link]

-

Yaichkov, I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Royal Society of Chemistry. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

"1H and 13C NMR spectral data of isoxazole-4-carbonitrile"

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isoxazole-4-carbonitrile

Abstract: This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for isoxazole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this key heterocyclic scaffold. The guide moves beyond a simple data sheet to explain the causal electronic effects governing the spectral features. It includes predictive data based on established substituent effects, a self-validating experimental protocol for data acquisition, and guidance on using advanced 2D NMR techniques for unambiguous structural confirmation.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring is a privileged five-membered heterocycle that forms the structural core of numerous pharmacologically active compounds and natural products.[1] Its unique electronic properties and ability to act as a versatile synthetic intermediate make it a focal point in medicinal chemistry and materials science.[2] Isoxazole-4-carbonitrile, in particular, serves as a valuable building block, where the cyano group offers a reactive handle for further molecular elaboration.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural characterization of such organic molecules.[3] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides precise information on the molecular framework, connectivity, and electronic distribution. This guide offers a foundational understanding of the expected NMR spectrum of isoxazole-4-carbonitrile, empowering scientists to confidently identify and characterize this compound.

Below is the structure of isoxazole-4-carbonitrile with the standard numbering convention that will be used throughout this guide.

Caption: Structure of Isoxazole-4-carbonitrile with atom numbering.

Foundational 1D NMR Spectral Analysis

While experimental spectra for the unsubstituted isoxazole-4-carbonitrile are not widely published, we can confidently predict its spectral features based on the well-documented data for the parent isoxazole ring and the known electronic effects of the cyano substituent.[4][5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of isoxazole-4-carbonitrile is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C3 and C5 positions.

-

H3 Proton: The proton at the C3 position is adjacent to the ring nitrogen and is influenced by the electron-withdrawing cyano group at C4. This environment leads to significant deshielding, and its signal is expected to appear far downfield as a sharp singlet.

-

H5 Proton: The proton at the C5 position is adjacent to the ring oxygen. It is also deshielded by the heteroatoms and the proximate cyano group. Its signal is also predicted to be a downfield singlet.

The absence of a proton at C4 means there is no vicinal (³J) coupling between H3 and H5, resulting in both signals appearing as singlets. The relative chemical shifts of H3 and H5 can be subtle and may be influenced by the choice of NMR solvent.[6]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display four distinct signals: three for the isoxazole ring carbons and one for the nitrile carbon.

-

C3 and C5 Carbons: These carbons are directly bonded to electronegative heteroatoms (N and O, respectively), causing their signals to appear significantly downfield. C5 is typically the most deshielded carbon in the isoxazole ring system.

-

C4 Carbon: This is a quaternary carbon, and its signal will likely be of lower intensity compared to the protonated carbons. Its chemical shift is primarily influenced by its position between two carbons and its attachment to the electron-withdrawing cyano group.

-

Nitrile Carbon (CN): The carbon of the cyano group has a characteristic chemical shift in the range of 110-120 ppm, providing a key diagnostic signal for the presence of this functional group.

Summary of Predicted Spectral Data

The following table summarizes the predicted chemical shifts for isoxazole-4-carbonitrile. These values are estimates based on data from the parent heterocycle and substituted analogs and should be used as a guide for spectral assignment.[7][8]

| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Rationale for Prediction |

| ¹H NMR | ||||

| H3 | ~ 8.6 - 8.9 | Singlet | 1H | Adjacent to ring nitrogen; deshielded by -CN group. |

| H5 | ~ 8.9 - 9.2 | Singlet | 1H | Adjacent to ring oxygen; deshielded by -CN group. |

| ¹³C NMR | ||||

| C3 | ~ 151 - 154 | N/A | N/A | Attached to nitrogen and adjacent to sp² carbon. |

| C4 | ~ 95 - 100 | N/A | N/A | Quaternary carbon attached to the -CN group. |

| C5 | ~ 160 - 164 | N/A | N/A | Attached to oxygen, typically the most downfield ring carbon. |

| CN | ~ 112 - 117 | N/A | N/A | Characteristic shift for a nitrile carbon. |

Unambiguous Assignment with 2D NMR Techniques

For definitive structural validation, two-dimensional (2D) NMR experiments are indispensable. They reveal through-bond correlations that are not apparent in 1D spectra.

Heteronuclear Correlation Spectroscopy

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. For isoxazole-4-carbonitrile, an HSQC spectrum would show two cross-peaks: one connecting the H3 signal to the C3 signal, and another connecting the H5 signal to the C5 signal. This provides an unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds. For isoxazole-4-carbonitrile, the HMBC spectrum is the ultimate tool for validation. Key expected correlations include:

-

H3 will show a correlation to C4 , C5 , and the nitrile carbon CN .

-

H5 will show a correlation to C3 and C4 .

-

The observation of these specific correlations confirms the placement of the nitrile group at the C4 position and validates the entire molecular structure.

Visualizing Key HMBC Correlations

The diagram below illustrates the crucial long-range correlations that would be observed in an HMBC experiment, solidifying the structural assignment.

Caption: Key expected HMBC correlations for isoxazole-4-carbonitrile.

Self-Validating Experimental Protocol for NMR Data Acquisition

Adherence to a robust, field-proven methodology is critical for acquiring high-quality, reproducible NMR data. The following protocol is synthesized from standard practices reported in the synthesis and characterization of heterocyclic compounds.[9][10]

Sample Preparation

-

Analyte Purity: Ensure the isoxazole-4-carbonitrile sample is of high purity (>95%), as impurities will complicate the spectra.

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue or if hydrogen-bonding effects need to be assessed, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent directly in a 5 mm NMR tube.

-

Internal Standard: The residual solvent peak can often be used for calibration. Alternatively, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer:

¹H NMR Acquisition:

-

Experiment: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 8 to 16 scans. The causality here is signal averaging; increasing scans by a factor of n improves the signal-to-noise ratio by a factor of √n.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Experiment: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024 to 4096 scans. A higher number of scans is required due to the low natural abundance (1.1%) and longer relaxation times of ¹³C nuclei.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative accuracy, especially for quaternary carbons.

Experimental Workflow Diagram

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and acquiring the ¹H and ¹³C NMR spectra of isoxazole-4-carbonitrile. By combining foundational principles of chemical shifts with a robust experimental protocol and the application of advanced 2D NMR techniques, researchers can achieve unambiguous structural characterization of this important heterocyclic molecule. The causality-driven explanations and field-proven methodologies presented herein are intended to empower scientists in their research and development endeavors.

References

-

Krishnarao, G., & Sirisha, K. (2018). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(2), 70-78. [Link]

-

Ajay Kumar, K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. [Link]

-

Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

-

Patel, R., et al. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Chemistry & Biology Interface, 12(1), 25-34. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of paper not specified]. [Link]

-

Supporting Information for [Title of paper not specified]. (n.d.). [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in CDCl3. [Link]

-

Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

-

Patel, R., et al. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Journal Name, if available]. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Source, e.g., University Repository or Journal]. [Link]

-

Yilmaz, I., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 193-200. [Link]

-

Patel, K., et al. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences, 50, 110-120. [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

-

ResearchGate. (n.d.). H-NMR and APT 13 C-NMR chemical shift assignments in ppm for synthesized compounds 5a-f. [Link]

-

SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

An In-Depth Technical Guide to Interpreting the Mass Spectrum of Isoxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of isoxazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes fundamental principles of mass spectrometry with field-proven insights to offer a detailed interpretation of its fragmentation patterns under electron ionization (EI). This guide will elucidate the primary fragmentation pathways, explain the mechanistic rationale behind observed spectral features, and provide a framework for the structural confirmation of isoxazole-4-carbonitrile and related derivatives. The content is structured to empower researchers to confidently identify and characterize this important molecular scaffold.

Introduction: The Significance of Isoxazole-4-carbonitrile

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions make it a valuable building block in the design of novel drugs. The addition of a carbonitrile (cyano) group at the 4-position introduces a potent electron-withdrawing group, further modulating the molecule's reactivity and potential biological activity. Accurate and unambiguous structural characterization is a cornerstone of drug discovery and development, with mass spectrometry serving as an indispensable analytical tool. This guide focuses on the interpretation of the electron ionization mass spectrum of isoxazole-4-carbonitrile, providing a detailed roadmap for its structural elucidation.

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This process provides a detailed fragmentation pattern, often referred to as a "molecular fingerprint," which is highly reproducible and invaluable for structural identification. The key events in EI-MS are:

-

Ionization: High-energy electrons bombard the sample, ejecting an electron to form a molecular ion (M•+).

-

Fragmentation: The molecular ion, being a radical cation with excess energy, undergoes a series of unimolecular decompositions to form fragment ions and neutral losses.

-

Detection: The positively charged ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Predicted Mass Spectrum and Key Fragmentation Pathways of Isoxazole-4-carbonitrile

Table 1: Predicted Key Ions in the Mass Spectrum of Isoxazole-4-carbonitrile

| m/z | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |

| 94 | [C₄H₂N₂O]•+ | - | Molecular Ion |

| 93 | [C₄HN₂O]+ | H• | Loss of a hydrogen radical |

| 68 | [C₃H₂NO]•+ | CN• | Loss of a cyano radical |

| 67 | [C₃H₂NO]+ | HCN | Loss of hydrogen cyanide |

| 66 | [C₃H₂N]•+ | CO | Ring cleavage and loss of carbon monoxide |

| 52 | [C₂N₂]•+ | C₂H₂O | Retro-1,3-dipolar cycloaddition |

| 42 | [C₂H₂O]•+ | C₂N₂ | Retro-1,3-dipolar cycloaddition |

| 40 | [C₂H₂N]+ | CO, H• | Further fragmentation of m/z 68 |

| 27 | [HCNH]+ | - | Fragmentation of the nitrile group |

The Molecular Ion (M•+)

The molecular ion peak is expected at m/z 94 . Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule. The stability of the aromatic isoxazole ring suggests that the molecular ion peak should be reasonably abundant.

Initial Fragmentation of the Isoxazole Ring

The fragmentation of the isoxazole ring is typically initiated by the cleavage of the weak N-O bond.[3] This is a key characteristic that distinguishes isoxazoles from their more stable oxazole isomers.

Diagram 1: Initial N-O Bond Cleavage

Caption: Retro-1,3-dipolar cycloaddition fragmentation pathway.

This pathway would produce fragment ions at m/z 52 and m/z 42 .

Proposed Fragmentation Scheme

The following diagram illustrates the proposed major fragmentation pathways for isoxazole-4-carbonitrile under electron ionization.

Diagram 3: Proposed Fragmentation Scheme for Isoxazole-4-carbonitrile

Sources

Introduction: The Analytical Power of Vibrational Spectroscopy

An In-Depth Technical Guide to the FTIR Analysis of Isoxazole-4-Carbonitrile Functional Groups

This guide provides a comprehensive exploration of Fourier Transform Infrared (FTIR) spectroscopy as applied to the structural elucidation of isoxazole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices, ensuring a robust and validated approach to spectral interpretation.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecular structure.[1][2] The method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these natural vibrational modes, creating a unique spectral fingerprint.[3][4] This "fingerprint" allows for the precise identification of organic, polymeric, and some inorganic materials.[5]

Isoxazole-4-carbonitrile and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science. The precise characterization of their functional groups is critical for quality control, reaction monitoring, and understanding structure-activity relationships. FTIR provides a rapid, non-destructive, and highly reliable method for this purpose.[1]

Molecular Structure and Key Vibrational Modes

To effectively interpret the FTIR spectrum of isoxazole-4-carbonitrile, one must first understand its constituent functional groups. The molecule's structure dictates the vibrational modes that will be IR-active.

Caption: Molecular structure of isoxazole-4-carbonitrile.

The primary functional groups to be identified are:

-

The Nitrile Group (-C≡N): A carbon-nitrogen triple bond.

-

The Isoxazole Ring: A five-membered aromatic heterocycle containing:

-

Carbon-carbon double bonds (C=C)

-

Carbon-nitrogen double bond (C=N)

-

Carbon-oxygen single bond (C-O)

-

-

Aromatic C-H Bonds: Bonds between carbon atoms in the ring and hydrogen atoms.

Deciphering the Spectrum: Characteristic Absorption Frequencies

Each functional group within isoxazole-4-carbonitrile absorbs infrared radiation in a characteristic region of the spectrum. The positions of these absorption bands are a direct reflection of the bond strengths and the masses of the atoms involved.[6]

The Nitrile (C≡N) Stretching Vibration

The nitrile functional group is one of the most easily identifiable in FTIR spectroscopy due to its sharp, intense absorption in a relatively uncongested region of the spectrum.[6]

-

Expected Frequency: For aromatic or conjugated nitriles, the C≡N stretching vibration typically appears in the 2240-2220 cm⁻¹ range.[6]

-

Causality: The triple bond is very strong, requiring high energy (and thus high wavenumber) to excite its stretching vibration. Conjugation with the isoxazole ring slightly weakens the C≡N bond, lowering its absorption frequency compared to saturated nitriles (which appear at 2260-2240 cm⁻¹).[6] The polarity of the C≡N bond results in a strong change in dipole moment during vibration, leading to a characteristically intense peak.

Isoxazole Ring Vibrations

The vibrations of the isoxazole ring produce a series of absorptions, primarily in the 1650-1000 cm⁻¹ region. These are due to the stretching and bending of the C=C, C=N, C-O, and N-O bonds within the heterocyclic structure.

-

C=N Stretching: Expected in the 1672–1566 cm⁻¹ region.[7] This vibration is characteristic of imine-like functionalities within heterocyclic systems.

-

Aromatic C=C Stretching: The isoxazole ring will exhibit absorptions due to carbon-carbon double bond stretching, typically seen in two bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[8]

-

C-O and N-O Stretching: These single-bond stretches appear at lower wavenumbers. Asymmetric and symmetric C-O-C stretching in similar heterocyclic systems are reported between 1250 and 1063 cm⁻¹.[7] Specific assignments for the isoxazole N-O bond can be confirmed through computational studies or comparison with extensively documented spectra of isoxazole.[9][10]

C-H Vibrations

-

=C-H Stretching: The stretching of C-H bonds where the carbon is part of an aromatic ring (an sp²-hybridized carbon) occurs at a higher frequency than in alkanes. Expect a weak to medium band in the 3100-3000 cm⁻¹ region.[8] The presence of a peak just above 3000 cm⁻¹ is a strong indicator of unsaturation.[8]

-

=C-H Bending: The out-of-plane bending vibrations of the ring C-H bonds produce strong absorptions in the fingerprint region, typically between 1000-650 cm⁻¹ .[8]

The Fingerprint Region

The region of the spectrum below 1500 cm⁻¹ is known as the fingerprint region.[11] It contains a complex series of overlapping signals from various bending and stretching vibrations (e.g., C-C, C-O, C-N stretching, and C-H bending). While individual peak assignment can be challenging, the overall pattern is unique to the molecule, serving as a definitive "fingerprint" for identification when compared against a reference spectrum.[2][4]

Summary of Expected Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Isoxazole Ring | C=N Stretch | 1672 - 1566 | Medium to Strong |

| Isoxazole Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Isoxazole Ring | C-O / N-O Stretches | 1300 - 1000 | Medium to Strong |

| Aromatic C-H | =C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic C-H | =C-H Bend (Out-of-plane) | 1000 - 650 | Strong |

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality FTIR spectrum is paramount. The following protocol, centered on the Attenuated Total Reflectance (ATR) technique, is recommended for its simplicity, speed, and minimal sample preparation requirements.[12] ATR has become a primary sampling method for both solid and liquid samples.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. esisresearch.org [esisresearch.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. azooptics.com [azooptics.com]

- 12. jascoinc.com [jascoinc.com]

Introduction: The Isoxazole-4-carbonitrile Scaffold in Modern Chemistry

An In-depth Technical Guide to Isoxazole-4-carbonitrile

Isoxazole-4-carbonitrile is a heterocyclic building block of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. As a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, the isoxazole ring system is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic placement of a carbonitrile (cyano) group at the 4-position endows the molecule with unique electronic properties and a versatile chemical handle for further synthetic elaboration. This guide provides an in-depth exploration of isoxazole-4-carbonitrile, covering its fundamental properties, synthesis, reactivity, and applications, with a focus on practical insights for researchers in drug development.

Part 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. Isoxazole-4-carbonitrile is a stable, crystalline solid under standard conditions, but requires specific storage to maintain its integrity.

Physicochemical Data

The key identifiers and properties of isoxazole-4-carbonitrile are summarized below for quick reference. Purity levels may vary by supplier, with research-grade material typically offered at ≥95% purity.

| Property | Value | Source(s) |

| CAS Number | 68776-58-9 | [4][5][6][7] |

| Molecular Formula | C₄H₂N₂O | [4][5] |

| Molecular Weight | 94.07 g/mol | [4][5][7] |

| Purity | ≥95-97% | [4][5] |

| SMILES | N#CC1=CON=C1 | [7] |

| Storage | 2-8°C, Sealed in dry conditions | [5][7] |

Spectroscopic Signature

-

¹H NMR: The spectrum is expected to be simple, showing two singlets in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the protons at the C3 and C5 positions of the isoxazole ring.

-

¹³C NMR: Key resonances would include the carbon of the nitrile group (δ ~115 ppm), and the three carbons of the isoxazole ring (typically in the δ 100-160 ppm range).[4]

-

Infrared (IR) Spectroscopy: Two characteristic and strong absorption bands are anticipated: one for the stretching of the nitrile (C≡N) group, typically found around 2230 cm⁻¹, and another for the C=N stretching of the isoxazole ring around 1650-1670 cm⁻¹.[4]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 94.02, corresponding to its exact mass.

Part 2: Synthesis Strategies and Methodologies

The construction of the isoxazole-4-carbonitrile core is most commonly achieved via [3+2] cycloaddition reactions, a powerful and convergent method for forming five-membered heterocycles.[4][12]

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

The most field-proven and versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[4] To obtain a 4-carbonitrile substituted isoxazole, the choice of starting materials is critical. The nitrile group can be introduced either on the alkyne precursor or, less commonly, on the nitrile oxide.

The general workflow involves the in situ generation of a nitrile oxide from an aldoxime precursor, which immediately reacts with a suitable alkyne.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ajrcps.com [ajrcps.com]

- 6. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 68776-58-9|Isoxazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 8. sciarena.com [sciarena.com]

- 9. researchgate.net [researchgate.net]

- 10. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. mdpi.com [mdpi.com]

"solubility of isoxazole-4-carbonitrile in organic solvents"

An In-depth Technical Guide to the Solubility of Isoxazole-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxazole-4-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility profile in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of isoxazole-4-carbonitrile. While specific public data on its solubility is scarce, this document, written from the perspective of a Senior Application Scientist, outlines the core principles and provides a detailed, self-validating experimental protocol to enable researchers to generate this critical data in-house. We will explore the predicted physicochemical properties of the molecule, the causal factors behind its expected solubility behavior, and the practical implications for its application in research and development.

Introduction to Isoxazole-4-carbonitrile: A Profile

Isoxazole-4-carbonitrile (CAS No. 68776-58-9) is a five-membered aromatic heterocycle featuring an isoxazole ring substituted with a nitrile group at the C4 position.[1] The isoxazole moiety is a key pharmacophore in numerous approved drugs, valued for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[2][3] The nitrile group is a versatile synthetic handle and a potent polar feature.

The solubility of this compound is a critical parameter that influences:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in solution.

-

Purification: Crystallization, a primary method for purification, is entirely dependent on differential solubility in various solvent systems.

-

Formulation: For applications in drug development, solubility in pharmaceutically acceptable solvents is paramount for achieving desired bioavailability.

This guide will provide the foundational knowledge and practical methodology to thoroughly characterize the solubility of this important building block.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires considering the specific intermolecular forces at play between the solute (isoxazole-4-carbonitrile) and the solvent molecules.

Key Intermolecular Forces:

-

Dipole-Dipole Interactions: As a polar molecule, isoxazole-4-carbonitrile will engage in these interactions with polar solvents.

-

Hydrogen Bonding: The isoxazole ring's nitrogen atom is a primary hydrogen bond acceptor, while the oxygen is a weaker acceptor.[4] The molecule lacks a hydrogen bond donor. Therefore, it is expected to be more soluble in polar aprotic solvents (like acetone or DMSO) than in polar protic solvents (like methanol or water), where it must compete with the solvent's self-association.

-

Van der Waals Forces: These are present in all interactions and will be the primary force at play in nonpolar solvents.

Predicted Physicochemical Profile of Isoxazole-4-carbonitrile

| Property | Predicted Value / Characteristic | Rationale & Impact on Solubility |

| Molecular Formula | C₄H₂N₂O | Low molecular weight suggests a baseline potential for good solubility. |

| Molecular Weight | 94.07 g/mol | Contributes to the overall energetics of dissolution. |

| Polarity | Polar | The presence of two heteroatoms (N, O) and a nitrile group (-C≡N) creates a significant molecular dipole. Predicts higher solubility in polar solvents. |

| Hydrogen Bond Donor | 0 | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptor | 2 (primary site on N)[4] | Will readily interact with protic solvents and other hydrogen bond donors. This is a key driver of solubility in polar media. |

| Predicted LogP | ~0.5 - 1.5 | Based on related structures like isoxazole-4-carboxylic acid methyl ester (XLogP3 = 0.2).[5] This value suggests a preference for moderately polar environments over highly nonpolar or highly aqueous ones. |

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for the isothermal equilibrium solubility method, a gold standard for determining the solubility of solid compounds.

Workflow Overview

Caption: Experimental workflow for isothermal solubility determination.

Materials and Equipment

-

Isoxazole-4-carbonitrile (solid, >95% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Thermostatic agitator (e.g., shaking incubator or orbital shaker with temperature control)

-

Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare a set of vials, each containing a precisely measured volume (e.g., 1.0 mL) of the desired organic solvent. Solvents should span a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, acetonitrile, methanol, DMSO).

-

Addition of Solute: Add an excess amount of isoxazole-4-carbonitrile to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A starting point of ~20 mg per mL is often sufficient.

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the thermostatic agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (24 to 48 hours is typical) to ensure equilibrium is reached. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. A time-course study can be run to validate that equilibrium is reached.

-

-

Sample Collection and Separation:

-

After equilibration, allow the vials to rest for ~30 minutes for the excess solid to settle.

-

Carefully draw an aliquot of the supernatant (the clear liquid) into a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the filtered solution into a clean, pre-weighed vial for analysis. Trustworthiness Note: Filtration is critical to remove all undissolved microparticles, which would otherwise lead to a gross overestimation of solubility.

-

-

Quantification:

-

Prepare a set of calibration standards of isoxazole-4-carbonitrile in a suitable solvent (in which it is highly soluble, like acetonitrile or DMSO).

-

Analyze the filtered sample from step 4 using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the saturated solution by comparing its analytical response to the calibration curve.

-

-

Calculation:

-

The solubility is the concentration determined in the previous step.

-

Express the final result in appropriate units, typically mg/mL or mol/L.

-

Interpreting Solubility: A Predictive Analysis

Based on the principles outlined, we can predict the relative solubility of isoxazole-4-carbonitrile in different solvent classes.

Molecular Interaction Diagram

Caption: Predicted interactions driving solubility in different solvent classes.

Expected Solubility Trends

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Acetone. These solvents have strong dipoles that can interact effectively with the solute without competing via hydrogen bond donation.

-

Good to Moderate Solubility: Expected in polar protic solvents like Methanol and Ethanol. The solute's ability to accept hydrogen bonds will facilitate dissolution.

-

Low Solubility: Expected in nonpolar solvents like Hexane and Toluene. The lack of strong intermolecular forces between the polar solute and nonpolar solvent will limit miscibility.

Practical Implications for R&D

-

Reaction Chemistry: For reactions involving isoxazole-4-carbonitrile, solvents like acetonitrile or acetone would likely be excellent choices to ensure reactant solubility.

-

Crystallization/Purification: A good crystallizing solvent system might consist of a solvent in which the compound is moderately soluble (e.g., ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexane). The precise solubility data generated from the protocol is essential for designing this process efficiently.

-

Drug Formulation: If this scaffold were part of a drug candidate, its poor solubility in nonpolar media would be a key consideration for oral absorption, potentially requiring formulation strategies like amorphous solid dispersions.

Conclusion

Understanding the solubility of isoxazole-4-carbonitrile is not merely an academic exercise; it is a prerequisite for its effective use in scientific research and development. While a definitive, published dataset is elusive, this guide has established a strong predictive framework based on its molecular structure and provided a detailed, actionable protocol for its experimental determination. By following the outlined methodology, researchers can generate the high-quality, reliable data needed to accelerate their projects, from synthetic optimization to advanced formulation design.

References

-

PubChem. (n.d.). 5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-(2-aminoanilino)-4-isoxazolecarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dihydro-isoxazole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

-

ResearchGate. (2015, September 1). Isoxazoles: Molecules with potential medicinal properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

-

PubChem. (n.d.). Isoxazole-4-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

CCDC. (n.d.). Assessing the likelihood of polymorphism through hydrogen bond capabilities. Retrieved from [Link]

-

Pharma Innovation. (n.d.). CAS 68776-58-9 Isoxazole-4-carbonitrile. Retrieved from [Link]

Sources

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole_Chemicalbook [chemicalbook.com]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Isoxazole-4-carboxylic acid methyl ester | C5H5NO3 | CID 10219436 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quantum Chemical Calculations on Isoxazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on isoxazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] This document moves beyond a simple recitation of steps, offering a deep dive into the causality behind methodological choices, ensuring a robust and reproducible computational analysis. The protocols outlined herein are designed to be self-validating, grounded in established theoretical principles. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to elucidate the electronic structure, reactivity, and spectroscopic properties of isoxazole-4-carbonitrile and its derivatives.

Introduction: The Significance of Isoxazole-4-carbonitrile and the Power of In Silico Analysis

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][4][5] Isoxazole-4-carbonitrile, as a functionalized derivative, presents a unique electronic profile due to the electron-withdrawing nature of the nitrile group. Understanding the interplay between the isoxazole core and the carbonitrile substituent is paramount for predicting its chemical behavior and potential as a pharmacophore.

Quantum chemical calculations offer a powerful lens through which to investigate molecular properties at the electronic level. These in silico techniques allow us to predict:

-

Molecular Geometry: The precise three-dimensional arrangement of atoms.

-

Electronic Structure: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

-

Reactivity Indices: Insights into the molecule's susceptibility to nucleophilic or electrophilic attack.

-

Spectroscopic Properties: Predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which can aid in experimental characterization.

By employing these computational methods, we can gain a priori knowledge of a molecule's characteristics, guiding synthetic efforts and accelerating the drug discovery pipeline.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like isoxazole-4-carbonitrile, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for quantum chemical calculations on medium-sized organic molecules due to its favorable combination of accuracy and computational efficiency. DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more manageable quantity.

For the study of isoxazole-4-carbonitrile, the B3LYP hybrid functional is a well-established and reliable choice.[6][7][8] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of heterocyclic systems.

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For isoxazole-4-carbonitrile, the 6-311++G(d,p) basis set is highly recommended.[6][9][10][11] Let's break down this nomenclature:

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution.

-

++: Indicates the inclusion of diffuse functions on both heavy atoms and hydrogen. These are essential for describing the behavior of electrons far from the nucleus, which is important for molecules with lone pairs and for calculating properties like electron affinity.

-

(d,p): Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is critical for accurately describing chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for a wide range of organic molecules.[6][9][10]

Beyond DFT: Higher-Level Methods for Enhanced Accuracy

While DFT is a powerful tool, for certain applications requiring very high accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed.[12][13][14][15][16][17][18][19][20][21] These methods offer a more rigorous treatment of electron correlation but come at a significantly higher computational cost.[17] For the initial characterization of isoxazole-4-carbonitrile, DFT is generally sufficient. However, for benchmarking or studying specific phenomena like weak intermolecular interactions, these higher-level methods can be invaluable.

Experimental Protocols: A Step-by-Step Computational Workflow

The following section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on isoxazole-4-carbonitrile. This workflow can be implemented using popular quantum chemistry software packages such as Gaussian or ORCA.[22][23][24][25][26]

Step 1: Molecular Structure Preparation

-

Obtain the Initial 3D Structure: The initial coordinates of isoxazole-4-carbonitrile can be obtained from chemical databases like PubChem. The molecular formula is C4H2N2O.[27]

-

Pre-optimization (Optional but Recommended): Perform a quick molecular mechanics (e.g., UFF or MMFF94) optimization to obtain a reasonable starting geometry. This can help to accelerate the subsequent quantum mechanical optimization.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium structure of the molecule.

Protocol:

-

Software Input: Prepare an input file for your chosen quantum chemistry software.

-

Keyword Specification:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Job Type: Opt (for optimization)

-

Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found (e.g., Opt=Tight in Gaussian).

-

-

Execution: Run the calculation.

-

Verification: Upon completion, verify that the optimization converged successfully by checking the output file for the appropriate termination message.

Step 3: Frequency Analysis

A frequency calculation should always follow a successful geometry optimization to confirm that the obtained structure is a true energy minimum and to calculate vibrational properties.

Protocol:

-

Software Input: Use the optimized geometry from the previous step as the input.

-

Keyword Specification:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Job Type: Freq (for frequency)

-

-

Execution: Run the calculation.

-

Analysis:

-

Imaginary Frequencies: Check the output for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.

-

Vibrational Spectra: The output will contain the calculated vibrational frequencies and their corresponding IR and Raman intensities. These can be used to predict the experimental spectra.

-

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed, a variety of electronic and spectroscopic properties can be calculated.

Protocol:

-

Software Input: Use the optimized geometry.

-

Keyword Specification (select as needed):

-

Population Analysis: Pop=NBO or Pop=MK to calculate atomic charges and analyze chemical bonding.

-

Molecular Orbitals: Pop=Full to obtain information about all molecular orbitals.

-

NMR Shielding Tensors: NMR to predict NMR chemical shifts.[28][29][30][31][32]

-

Molecular Electrostatic Potential (MEP): This is often calculated as part of a single-point energy calculation on the optimized geometry.

-

Diagram: Computational Workflow

Caption: A generalized workflow for quantum chemical calculations.

Data Analysis and Interpretation: From Raw Output to Actionable Insights

The output of quantum chemical calculations provides a wealth of numerical data. The key is to extract meaningful chemical insights.

Optimized Molecular Geometry

The optimized geometry provides the most stable 3D structure of isoxazole-4-carbonitrile. Key parameters to analyze include:

-

Bond Lengths: Compare calculated bond lengths to experimental data for similar compounds to validate the level of theory.

-

Bond Angles and Dihedral Angles: These define the overall shape and conformation of the molecule.

| Parameter | Calculated Value (Å or °) |

| C=N (isoxazole) | Value |

| N-O (isoxazole) | Value |

| C-C (ring) | Value |

| C-C≡N | Value |

| C≡N | Value |

| O-N-C angle | Value |

| C-C-N angle | Value |

(Note: The table above should be populated with the actual calculated values from the computation.)

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are central to understanding a molecule's reactivity.[33][34][35]

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons.[33][35] The energy of the HOMO is related to the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where the molecule is most likely to accept electrons.[33][35] The energy of the LUMO is related to the electron affinity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[34] A smaller gap suggests higher reactivity.

| Property | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

(Note: The table above should be populated with the actual calculated values.)

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule.[33][36][37] It is an invaluable tool for identifying reactive sites:

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In isoxazole-4-carbonitrile, these are expected around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the nitrile group.

-

Blue Regions (Positive Potential): Indicate areas of low electron density (electron-deficient), which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms.

-

Green Regions (Neutral Potential): Indicate areas of neutral electrostatic potential.

Diagram: Interpreting Computational Results

Caption: The relationship between calculated properties and predicted chemical behavior.

Application in Drug Development: A Computational Perspective

The insights gained from quantum chemical calculations on isoxazole-4-carbonitrile can directly inform the drug development process:

-

Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of isoxazole-4-carbonitrile derivatives, one can establish quantitative relationships between molecular properties and biological activity.

-

Lead Optimization: The MEP and HOMO/LUMO analysis can guide the modification of the lead compound to enhance its interaction with a biological target. For example, identifying an electron-deficient region could suggest the addition of a hydrogen bond donor to improve binding affinity.

-

Metabolic Stability Prediction: The reactivity of different sites on the molecule can provide clues about its potential metabolic fate.

-

Virtual Screening: Calculated properties can be used as descriptors in virtual screening campaigns to identify other molecules with similar desirable characteristics.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded framework for performing and interpreting quantum chemical calculations on isoxazole-4-carbonitrile. By following the detailed protocols and understanding the theoretical underpinnings of the chosen methods, researchers can gain valuable insights into the chemical and physical properties of this important heterocyclic compound. The application of these computational techniques is a powerful tool in the modern drug discovery and development workflow, enabling a more rational and efficient design of novel therapeutic agents.

References

- Coupled cluster - Wikipedia. (n.d.).

- Coupled Cluster — Introduction to Electronic Structure Methods. (n.d.).

- Coupled Cluster Theory :: The Great Quantum Chemistry Dictionary. (2023, February 3).

- Bartlett, R. J., & Musiał, M. (2007). Coupled-cluster theory in quantum chemistry. Reviews of Modern Physics, 79(1), 291–352.

- Coupled Cluster Theory - Maplesoft. (n.d.).

- Rychnovsky, S. D., & Skalitzky, D. J. (2005). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 7(23), 5221–5224.

- Rusakova, I. L., & Rusakov, Y. Y. (2026). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. International Journal of Molecular Sciences, 27(2), 704.

- Lian, F., et al. (2018).

- Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.

- S. Patchkovskii. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. In Books.

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2025, August 10).

- Møller-Plesset perturbation theory. (n.d.). Fiveable.

- Rusakov, Y. Y., & Rusakova, I. L. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules, 26(11), 3229.

- Synthetic route to isoxazole derivatives (5–6). (n.d.). ResearchGate.

- Derivation of Møller-Plesset Perturbation Theory. (n.d.).

- Møller–Plesset perturbation theory - Wikipedia. (n.d.).

- Møller–Plesset perturbation theory - Grokipedia. (n.d.).

- Orca vs Gaussian. (2024, December 24). Reddit.

- Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. (2025, May 30). YouTube.

- Sun, J., & Chan, G. K.-L. (2022). Integral-Direct Hartree–Fock and Møller–Plesset Perturbation Theory for Periodic Systems with Density Fitting: Application to the Benzene Crystal.

- What is a good replacement for Gaussian? (2021, March 18).

- Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations. (2024, September 25).

- WebMO Help - Molecular Orbitals (Pro). (n.d.).

- Neese, F. (2020). The ORCA quantum chemistry program package. The Journal of Chemical Physics, 152(22), 224108.

- ubiquity of B3LYP/6-31G. (2016, January 15). Reddit.

- Ali, U., Shoaib, M., et al. (2020). Theoretical study of Isoxazoles and their derivatives for evaluating its pharmaceutical properties with density functional theory. Semantic Scholar.

- Karimi, F., et al. (2022).

- Understanding HOMO and LUMO in Chemistry. (n.d.). Ossila.

- Isoxazole-4-carboxylic acid. (2023, August 15). Smolecule.

- Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. (n.d.). AIR Unimi.

- Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (n.d.).

- Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ.

- isoxazole-4-carbonitrile; CAS No.: 68776-58-9. (n.d.). ChemShuttle.

- 3-Isoxazolecarbonitrile, 4-methyl-. (2025, December 27). PubChem.

- Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020, October 12).

- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025, August 10).

- Parimala, P. A., et al. (2016). Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. Asian Journal of Chemistry, 28(5), 971–980.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega.

- Isoxazole-4-carboxylic acid methyl ester. (n.d.). PubChem.

- ORCA. (n.d.). FACCTs.

- Sahoo, B. M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10.

- 4,5-Dihydro-isoxazole-3-carbonitrile. (n.d.). PubChem.

- The recent progress of isoxazole in medicinal chemistry. (n.d.). ResearchGate.

- Pictures of HOMO-LUMO and Molecular Electrostatic Potential of compounds A, B and C. (n.d.). ResearchGate.

- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.

- Examples of isoxazole-containing drugs. (n.d.). ResearchGate.

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).

- DFT Calculations of Photoabsorption Spectra for Alicyclic and Heterocyclic Compounds in the VUV Region. (2025, August 6).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. cellmolbiol.org [cellmolbiol.org]

- 10. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Coupled cluster - Wikipedia [en.wikipedia.org]

- 13. Coupled cluster — Introduction to Electronic Structure Methods [lcbc-epfl.github.io]

- 14. Coupled Cluster Theory :: The Great Quantum Chemistry Dictionary [mazziotti.uchicago.edu]

- 15. staff.ulsu.ru [staff.ulsu.ru]

- 16. maplesoft.com [maplesoft.com]

- 17. fiveable.me [fiveable.me]

- 18. dasher.wustl.edu [dasher.wustl.edu]

- 19. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]

- 20. grokipedia.com [grokipedia.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. reddit.com [reddit.com]

- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 25. pubs.aip.org [pubs.aip.org]

- 26. ORCA - FACCTs [faccts.de]

- 27. chemshuttle.com [chemshuttle.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. mdpi.com [mdpi.com]

- 30. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 31. books.rsc.org [books.rsc.org]

- 32. mdpi.com [mdpi.com]

- 33. youtube.com [youtube.com]

- 34. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 35. ossila.com [ossila.com]

- 36. WebMO Help [webmo.net]

- 37. researchgate.net [researchgate.net]

"thermal stability and degradation of isoxazole-4-carbonitrile"

An In-depth Technical Guide Topic: Thermal Stability and Degradation of Isoxazole-4-carbonitrile Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoxazole-4-carbonitrile represents a core structural motif in numerous pharmacologically active compounds and advanced materials. Its utility is intrinsically linked to its stability under various processing and storage conditions. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of the isoxazole-4-carbonitrile scaffold. We delve into the fundamental principles governing the stability of the isoxazole ring, with a particular focus on the electronic influence of the C4-cyano substituent. The primary thermal degradation mechanisms, including N-O bond cleavage to form vinylnitrene intermediates and rearrangements via azirine species, are elucidated based on computational and experimental studies of related isoxazole systems.[1][2] This guide presents detailed, field-proven experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the causal reasoning behind each procedural step. By synthesizing theoretical mechanisms with practical analytical workflows, this document serves as an essential resource for professionals seeking to understand, predict, and control the thermal behavior of molecules incorporating the isoxazole-4-carbonitrile moiety.

Introduction to the Isoxazole-4-carbonitrile Scaffold